Palau'Chlor
Overview
Description
Palau’Chlor is a highly reactive chlorinating reagent that can be safely used on the bench-top using operationally simple reaction conditions . It is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .
Synthesis Analysis
Palau’Chlor is a bench-stable chlorinating reagent offering adequate reactivity and high-selectivity . It can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .Chemical Reactions Analysis
Palau’Chlor is able to chlorinate molecules that are unreactive towards other chlorinating reagents . It is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized . Although highly reactive, Palau’Chlor can selectively chlorinate heterocyclic lead compounds (in discrete and predictable locations) at any synthetic stage with minimal over-chlorination .Scientific Research Applications
Chlorinating Agent in Organic Chemistry
Palau'chlor, also known as CBMG, is a guanidine-based chlorinating reagent inspired by chlorospirocyclization in pyrrole imidazole alkaloids. It stands out for its direct, mild, and safe chlorinating method, compatible with various nitrogen-containing heterocycles and arenes. This makes Palau'chlor a premier choice for chlorination in organic synthesis, particularly useful in modifying electronic structures and facilitating diversification via cross-coupling (Rodrigo A. Rodriguez et al., 2014).
Marine Natural Products Research
The marine flora and fauna of the Islands of Palau, where Palau'chlor is derived, have been extensively studied for bioactive marine natural products. These systematic studies have uncovered a variety of novel structures and bioactive compounds, contributing significantly to marine natural product research and demonstrating the rich biodiversity of Palau's marine ecosystem (D. John Faulkner et al., 2004).
Synthetic Strategy in Alkaloid Synthesis
Palau'chlor plays a role in the synthetic strategy towards oroidin-derived alkaloids, such as the axinellamines and potentially palau'amine. It is involved in the synthesis of the spirocyclic chlorocyclopentane core, demonstrating its utility in the complex process of synthesizing natural products and alkaloids (P. Dransfield et al., 2006).
Water Purification and Membrane Technology
Studies have shown the relevance of chlorination in membrane technology, particularly in water purification. While not directly linked to Palau'chlor, these studies underscore the importance of chlorinating agents in enhancing the performance and physicochemical properties of water purification membranes (Rhea Verbeke et al., 2018).
Future Directions
Given its high reactivity and selectivity, Palau’Chlor has the potential to be widely used in the synthesis of pharmaceutical drug candidates and natural products . Its compatibility with many functional groups expands the available heterocycles that can be functionalized , which could open up new avenues in chemical synthesis.
properties
IUPAC Name |
methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVYBUDIWDLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=NCl)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palau'Chlor |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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